molecular formula C11H10O3 B13990706 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- CAS No. 92687-12-2

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-

Cat. No.: B13990706
CAS No.: 92687-12-2
M. Wt: 190.19 g/mol
InChI Key: GMVMWEIIGKRJBU-UHFFFAOYSA-N
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Description

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a phenyl group attached to the sixth position of the dihydropyran ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted aldehydes with suitable dicarbonyl compounds in the presence of acid or base catalysts. The reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenyl-substituted pyranones, while reduction could produce dihydropyran derivatives.

Scientific Research Applications

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- involves its interaction with specific molecular targets. The phenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2,4(3H)-dione: Lacks the phenyl group, which can affect its reactivity and applications.

    Dihydro-2H-pyran-2,4(3H)-dione: Similar structure but without the phenyl substitution.

    Phenyl-substituted pyranones: Compounds with similar phenyl substitution but different core structures.

Uniqueness

2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is unique due to the presence of both the pyran ring and the phenyl group, which can impart distinct chemical and biological properties

Properties

CAS No.

92687-12-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-phenyloxane-2,4-dione

InChI

InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

GMVMWEIIGKRJBU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)CC1=O)C2=CC=CC=C2

Origin of Product

United States

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